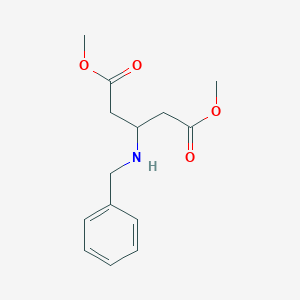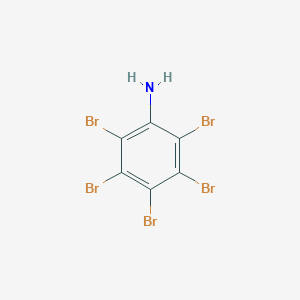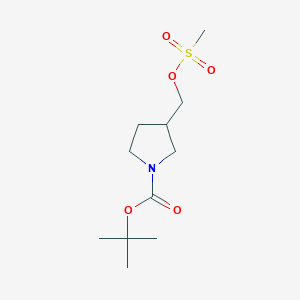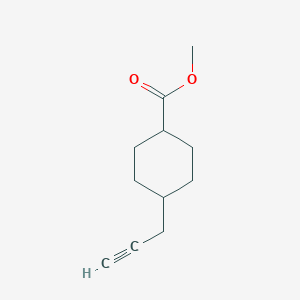
4-环丙基-2-甲氧基羰基环己烷
描述
Synthesis Analysis
The synthesis of cyclohexane derivatives is a topic of interest in several papers. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates is achieved through a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, using a FeCl2/Et3N binary catalytic system . Another example is the synthesis of methylene cyclopropane-fused chromenes and dihydro
科学研究应用
化合物合成中的催化过程4-环丙基-2-甲氧基羰基环己烷的一个突出应用在合成有机化学领域,特别是涉及钯催化的氧化环化-烷氧羰基化反应。它用于合成各种杂环衍生物,包括四氢呋喃、二氧杂环己烷、恶唑啉、二氢吡啶酮和四氢吡啶二酮衍生物。这些反应通常在甲醇或甲醇/乙腈混合物中进行,在特定温度和压力条件下,由催化量的 PdI2 结合 KI 促进。这些反应的产物由于其在药物化学和材料科学中的潜在应用而具有重要意义 (Bacchi et al., 2005).
亚甲基环丙烷稠合化合物的生产另一个科学应用涉及 2-羟基查耳酮或 2-甲苯磺酰胺基查耳酮与丙-2-炔基磺鎓盐的碱促进顺序环化。此过程产生亚甲基环丙烷稠合的二氢喹啉或色烯。这种转化的重要性在于其广泛的底物范围、官能团耐受性和优异的区域选择性,表明合成复杂分子的有效方法 (Lu, Zhang & Miao, 2020).
生物活性的研究在生物有机化学领域,4-环丙基-2-甲氧基羰基环己烷衍生物因其潜在的生物活性而受到探索。例如,已经合成了包含这种结构的新型柠檬烯和柠檬醛基化合物,并对其抗癫痫活性进行了评估。这些研究的结果强调了四结合位药效团模型对抗惊厥活性的重要性,突出了该化合物在药物开发中的潜力 (Rajak et al., 2013).
神经保护和神经修复潜力在神经科学研究中,4-环丙基-2-甲氧基羰基环己烷的特定衍生物已显示出支持培养多巴胺神经元存活的希望。已发现这些化合物可防止毒素诱导的变性,促进培养神经元的存活,并触发必要的信号通路。这些发现表明在开发帕金森病等神经退行性疾病的治疗剂方面具有潜在应用 (Ardashov et al., 2019).
安全和危害
Specific safety and hazard information for “Methyl 4-prop-2-ynylcyclohexanecarboxylate” is not available in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent harm.
未来方向
The future directions for research involving “Methyl 4-prop-2-ynylcyclohexanecarboxylate” are not specified in the search results. However, given its use in research1, it may have potential applications in various fields of chemistry and materials science.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
属性
IUPAC Name |
methyl 4-prop-2-ynylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h1,9-10H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQETNBTUILTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444304 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
CAS RN |
250682-81-6 | |
| Record name | Methyl 4-prop-2-ynylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
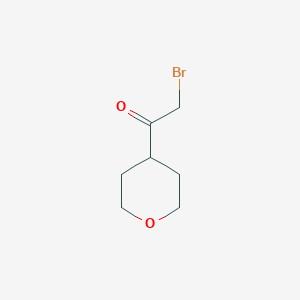
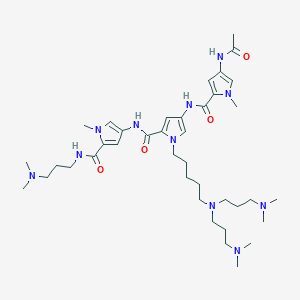
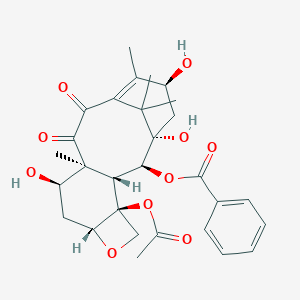
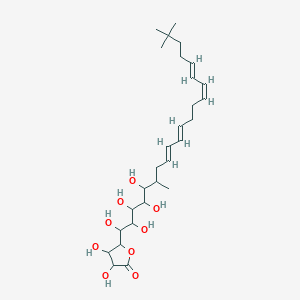
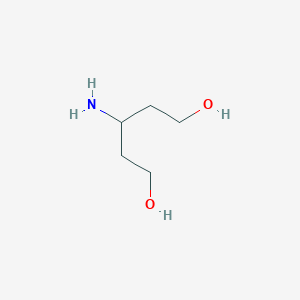
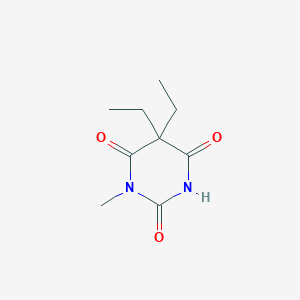
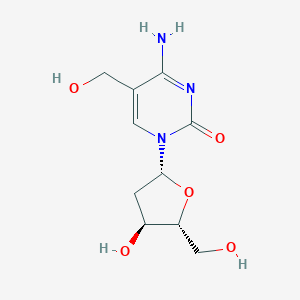
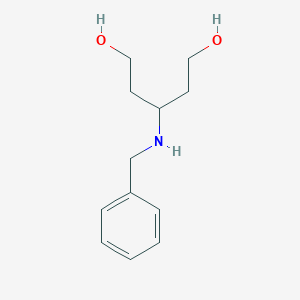
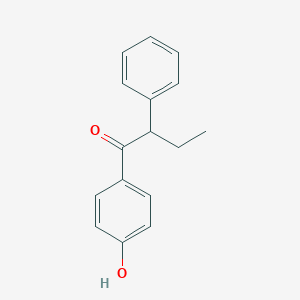
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
